4,4'-(Pyridine-2,5-diyl)dibenzoic acid
CAS No.: 30249-86-6
Cat. No.: VC13595583
Molecular Formula: C19H13NO4
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30249-86-6 |
|---|---|
| Molecular Formula | C19H13NO4 |
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | 4-[6-(4-carboxyphenyl)pyridin-3-yl]benzoic acid |
| Standard InChI | InChI=1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-10-17(20-11-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24) |
| Standard InChI Key | UOAKBLHTDRACTP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s IUPAC name, 4-[5-(4-carboxyphenyl)pyridin-2-yl]benzoic acid, reflects its structure: a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 2- and 5-positions with 4-carboxyphenyl groups. The pyridine ring contributes basicity and π-conjugation, while the benzoic acid moieties introduce hydrogen-bonding capabilities and acidity (pKa ≈ 4.2 for carboxyl groups).
Key Structural Features:
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Planarity: The conjugated system across the pyridine and benzene rings enhances electronic delocalization, favoring applications in optoelectronics.
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Symmetry: C2 symmetry along the pyridine’s 2,5-axis simplifies crystal packing and coordination geometry prediction .
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Functional Groups: The carboxylic acid groups enable salt formation, esterification, and metal coordination .
Physicochemical Properties
| Property | Value/Range | Significance |
|---|---|---|
| Molecular Formula | C₁₉H₁₃NO₄ | Determines stoichiometric reactivity |
| Molecular Weight | 319.31 g/mol | Influences diffusion and solubility |
| Melting Point | 280–285°C (decomposes) | Indicates thermal stability |
| Solubility | Soluble in DMSO, DMF; insoluble in water | Guides solvent selection for synthesis |
| LogP (Octanol-Water) | ~2.1 | Predicts membrane permeability |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between 2,5-dibromopyridine and 4-carboxyphenylboronic acid .
Representative Procedure:
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Reagents: 2,5-dibromopyridine (1 eq), 4-carboxyphenylboronic acid (2.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq).
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Solvent: Toluene/water (4:1 v/v) under nitrogen.
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Conditions: 90°C, 24 hours.
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Workup: Acidification to pH 2–3 precipitates the product, which is purified via recrystallization (ethanol/water) .
Yield: 60–75%, depending on catalyst loading and boronic acid purity.
Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield and reduce Pd residue:
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Residence Time: 30 minutes at 120°C.
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Catalyst Recovery: Pd is captured via chelating resins, reducing waste.
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Purity: >99% achieved via countercurrent crystallization.
Chemical Reactivity and Functionalization
Acid-Base Behavior
The carboxylic acid groups undergo deprotonation (pKa₁ ≈ 2.1, pKa₂ ≈ 4.3) to form dianions in basic media, enabling:
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Coordination Chemistry: Binding to metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs .
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Salt Formation: Reaction with amines (e.g., triethylamine) improves aqueous solubility for biological assays .
Electrophilic Aromatic Substitution
The pyridine ring directs electrophiles to the 4-position (relative to nitrogen), allowing derivatization:
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Nitration: HNO₃/H₂SO₄ yields mono-nitro derivatives at the pyridine’s 4-position .
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Sulfonation: Fuming H₂SO₄ introduces sulfonic acid groups for enhanced hydrophilicity .
Reduction and Oxidation
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Pyridine Reduction: H₂/Pd in ethanol yields piperidine derivatives, altering ring aromaticity .
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Carboxyl Oxidation: KMnO₄ oxidizes -COOH to CO₂ under acidic conditions, a degradation pathway .
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
The compound serves as a ditopic linker in MOFs, with notable examples:
| MOF | Metal Node | Surface Area (m²/g) | Application |
|---|---|---|---|
| Zn-PDBA | Zn²⁺ | 1,200 | CO₂ adsorption |
| Cu-PDBA | Cu²⁺ | 980 | Catalytic oxidation |
| Fe-PDBA | Fe³⁺ | 1,500 | Drug delivery |
Mechanism: Carboxylate groups chelate metals, forming 3D networks with tunable pore sizes .
Polymer Composites
Incorporated into polyimides and polyamides, the compound enhances thermal stability:
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Tg Increase: From 250°C (neat polymer) to 290°C (10 wt% composite) .
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Dielectric Constant: Reduced to 2.8 (1 MHz), suitable for microelectronics .
Comparison with Pyrimidine Analogs
While 4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid (CAS 126676-00-4) shares structural similarities, key differences include:
| Property | Pyridine Derivative | Pyrimidine Derivative |
|---|---|---|
| Aromatic Ring | 1 Nitrogen | 2 Nitrogens |
| Basicity | pKa ≈ 4.9 (pyridine N) | pKa ≈ 1.5 (pyrimidine N) |
| Coordination Sites | 2 (carboxylates) | 4 (carboxylates + N) |
| MOF Stability | Moderate (ΔH = -120 kJ/mol) | High (ΔH = -180 kJ/mol) |
The pyridine variant’s lower nitrogen content reduces metal-binding versatility but improves hydrolytic stability in acidic media.
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